2-Bromo-5-fluoro-N-propylbenzamide
Overview
Description
2-Bromo-5-fluoro-N-propylbenzamide is a chemical compound belonging to the class of benzamides. It is characterized by its white crystalline solid form and is used in various fields such as medical research, environmental research, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-propylbenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced in a catalytic hydrogenation system using Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. Catalysts used in these processes can be recycled, making the production more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
2-Bromo-5-fluoro-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzyl bromide
- 2-Bromo-5-fluorobenzotrifluoride
Uniqueness
2-Bromo-5-fluoro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-fluoro-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSYOIPWUFKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640949 | |
Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-10-9 | |
Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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